1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine
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Overview
Description
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine is a compound known for its role as a highly effective Brønsted base catalyst, often referred to as a “superbase” in the field of organocatalysis . This compound is part of a new class of cyclopropenimines, which have gained attention due to their efficiency in facilitating chemical reactions involving proton transfer .
Preparation Methods
The synthesis of 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine typically involves the reaction of cyclopropenone derivatives with dicyclohexylamine under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound are maintained .
Chemical Reactions Analysis
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine involves its function as a Brønsted base catalyst. It facilitates chemical reactions by accepting protons from other molecules, thereby increasing the reaction rate . The molecular targets and pathways involved include various proton transfer processes essential for organic synthesis .
Comparison with Similar Compounds
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine is unique compared to other similar compounds due to its high efficiency as a Brønsted base catalyst. Similar compounds include:
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
- Cyclopropylamine
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
These compounds also function as catalysts but may differ in their specific applications, efficiency, and reaction conditions required .
Properties
Molecular Formula |
C31H53N3 |
---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
3-butylimino-1-N,1-N,2-N,2-N-tetracyclohexylcyclopropene-1,2-diamine |
InChI |
InChI=1S/C31H53N3/c1-2-3-24-32-29-30(33(25-16-8-4-9-17-25)26-18-10-5-11-19-26)31(29)34(27-20-12-6-13-21-27)28-22-14-7-15-23-28/h25-28H,2-24H2,1H3 |
InChI Key |
WNYVDRKZSLSJLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1C(=C1N(C2CCCCC2)C3CCCCC3)N(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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